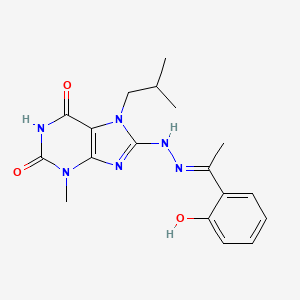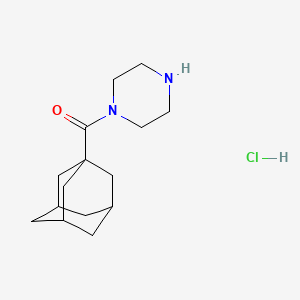![molecular formula C18H18N2O2 B2432333 N-[(2-oxopirrolidin-1-il)metil]-N-fenilbenzamida CAS No. 852155-13-6](/img/structure/B2432333.png)
N-[(2-oxopirrolidin-1-il)metil]-N-fenilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide” is a complex organic compound. It contains a pyrrolidinone ring, which is a common feature in many biologically active compounds . The compound also has a benzamide group, which is a common moiety in pharmaceuticals due to its bioactivity.
Molecular Structure Analysis
The molecular structure of “N-((2-oxopyrrolidin-1-yl)methyl)-N-phenylbenzamide” would likely be complex due to the presence of the pyrrolidinone ring and the benzamide group. The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .Aplicaciones Científicas De Investigación
- Actividad Biológica: Los derivados de N-[(2-oxopirrolidin-1-il)metil]-N-fenilbenzamida exhiben efectos psicotropos. Estos compuestos interactúan con los sistemas de neurotransmisores en el cerebro, afectando el estado de ánimo, la cognición y el comportamiento .
- Aplicaciones Clínicas: Los medicamentos basados en este compuesto se utilizan ampliamente para tratar trastornos del sistema nervioso central. En particular, Piracetam (2-(2-oxopirrolidin-1-il)acetamida) y Phenylpiracetam (2-(2-oxo-4-fenilpirrolidin-1-il)acetamida) entran en esta categoría .
- Neuroprotección: Los derivados de this compound han demostrado efectos neuroprotectores. Pueden ayudar a proteger el tejido cerebral contra el daño causado por la isquemia, el estrés oxidativo o las condiciones neurodegenerativas .
- Eliminación de Radicales Libres: Algunos derivados de este compuesto exhiben propiedades antioxidantes. Pueden neutralizar los radicales libres dañinos, lo que potencialmente reduce el daño oxidativo en las células y tejidos .
- Biodegradación: Los investigadores han explorado la degradación de la 1-octilpirrolidin-2-ona antibacteriana (un compuesto relacionado) por aislados microbianos. Comprender las vías de degradación puede ayudar en la remediación ambiental .
- Aplicaciones Sintéticas: this compound sirve como intermedio en la síntesis de varios compuestos químicos y farmacéuticos. Su reactividad versátil lo hace valioso para crear diversas moléculas .
- Efectos Antifúngicos y Antibacterianos: Si bien no se han estudiado tan extensamente, algunos derivados pueden exhibir propiedades antifúngicas y antibacterianas .
- Potencial Anticonvulsivo y Anticancerígeno: Se necesitan más investigaciones, pero estos compuestos podrían tener un gran potencial en estas áreas también .
Efectos Psicotropos
Propiedades Cerebroprotectoras
Actividad Antioxidante
Degradación Antibacteriana
Intermediarios Farmacéuticos
Otras Actividades Farmacológicas
Mecanismo De Acción
Target of Action
The primary target of N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary target, it’s challenging to determine the specific biochemical pathways affected by N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide . Once the target is identified, it will be possible to map out the downstream effects on various biochemical pathways.
Result of Action
The molecular and cellular effects of N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide’s action are currently unknown . These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Propiedades
IUPAC Name |
N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c21-17-12-7-13-19(17)14-20(16-10-5-2-6-11-16)18(22)15-8-3-1-4-9-15/h1-6,8-11H,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWNCJNYRSOCBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CN(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24815888 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(3-Chlorophenyl)methyl]pyrrolidin-2-one](/img/structure/B2432251.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2432252.png)

![1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride](/img/structure/B2432257.png)



![2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one](/img/structure/B2432267.png)



![3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2432272.png)
